4-Ethyl-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-Ethyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that features an imidazolidine ring with a carboxylic acid group and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of ethylamine with glyoxal in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Water or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and purification systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding imidazolidine-2,4-dione derivatives
Reduction: Formation of imidazolidine derivatives with reduced carbonyl groups
Substitution: Nucleophilic substitution at the ethyl or carboxylic acid positions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Imidazolidine-2,4-dione derivatives
Reduction Products: Imidazolidine derivatives with reduced carbonyl groups
Substitution Products: Alkylated or acylated imidazolidine derivatives
Scientific Research Applications
4-Ethyl-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting enzyme inhibition
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 1-Methyl-2-oxoimidazolidine-4-carboxylic acid
- 2-Oxoimidazolidine-4-carboxylic acid
- Imidapril
Comparison: 4-Ethyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to 1-methyl-2-oxoimidazolidine-4-carboxylic acid, the ethyl group may provide different steric and electronic effects, leading to variations in enzyme binding and inhibition. The presence of the carboxylic acid group also allows for potential interactions with biological targets through hydrogen bonding and ionic interactions.
Properties
IUPAC Name |
4-ethyl-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-2-6(4(9)10)3-7-5(11)8-6/h2-3H2,1H3,(H,9,10)(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQBMHSUOXYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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